![molecular formula C13H9ClF2N2O B1211686 2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B1211686.png)
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Epilepsy Treatment Research
- A study on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers identified compounds with activity in rodent models of epilepsy and pain. Compound 12 [ICA-027243, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide] and a related compound, 51, [N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, ICA-069673], showed promise, but compound 12 had unacceptable toxicities. Compound 51 was advanced to a phase 1 clinical study (Amato et al., 2011).
Synthesis and Characterization
- The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative with potential medicinal chemistry applications, was achieved using simple and inexpensive materials. This synthesis highlights the utility of chloro and difluoro groups in chemical research (Catalani et al., 2010).
Blood Glucose Level Effects
- Research on N-(3,6-dihydro-1(2H)-pyridinyl)benzamides revealed effects on blood glucose levels, with 5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide being a significant hyperglycemic agent. This study shows the impact of substituents on the heterocyclic ring on blood glucose, relevant for diabetes research (Yeung & Knaus, 1987).
Agricultural Pest Control
- Substituted benzamides, including compounds with chloro, fluoro, and pyridinyl groups, were tested on boll weevils, showing varying degrees of progeny reduction and mortality. This research is crucial for developing new pesticides (Haynes, 1987).
Development of New PET Agents for Cancer Imaging
- Synthesis of a new PET agent, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was conducted for imaging B-Raf(V600E) in cancers, showing potential in cancer diagnostic research (Wang et al., 2013).
properties
Molecular Formula |
C13H9ClF2N2O |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H9ClF2N2O/c1-7-2-3-12(17-6-7)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,17,18,19) |
InChI Key |
LPWXUONYIRUZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
solubility |
12.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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